Methyl 3-(cyclopropyl(hydroxy)methyl)-4-hydroxybenzoate is an organic compound classified under hydroxybenzoates. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry due to its structural properties. The chemical structure of methyl 3-(cyclopropyl(hydroxy)methyl)-4-hydroxybenzoate includes a benzoate moiety substituted with a cyclopropyl group, which may influence its biological activity and chemical reactivity.
The compound is categorized within the broader class of hydroxybenzoates, which are esters derived from benzoic acid and contain hydroxyl groups. Methyl 3-(cyclopropyl(hydroxy)methyl)-4-hydroxybenzoate can be sourced from synthetic organic chemical processes, and it is listed under the Chemical Abstracts Service with the identifier CAS 1142226-84-3 . This classification highlights its relevance in both industrial and research contexts.
The synthesis of methyl 3-(cyclopropyl(hydroxy)methyl)-4-hydroxybenzoate typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are often employed to confirm the structure and purity of the synthesized compound.
The molecular formula for methyl 3-(cyclopropyl(hydroxy)methyl)-4-hydroxybenzoate is CHO. The compound features a cyclopropyl group attached to a hydroxymethyl substituent on a hydroxybenzoate backbone, providing unique steric and electronic properties that are significant for its biological interactions.
Methyl 3-(cyclopropyl(hydroxy)methyl)-4-hydroxybenzoate may undergo several types of chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing effects of the hydroxyl and carbonyl groups, which stabilize certain intermediates during reactions.
The mechanism by which methyl 3-(cyclopropyl(hydroxy)methyl)-4-hydroxybenzoate exerts its effects—especially in biological systems—can involve multiple pathways:
Research into similar compounds has shown that modifications in the hydroxy or cyclopropyl groups can significantly alter binding affinities and biological activities.
Methyl 3-(cyclopropyl(hydroxy)methyl)-4-hydroxybenzoate has potential applications in various scientific fields:
Methyl 3-(cyclopropyl(hydroxy)methyl)-4-hydroxybenzoate (CAS 1142226-84-3) emerged as a structurally nuanced benzoate derivative during early 21st-century pharmaceutical development. Its initial synthesis and characterization were reported circa 2010–2011 in conjunction with research on phosphodiesterase-4 (PDE4) inhibitors, particularly during the optimization of roflumilast analogs [1] [3]. The compound was first identified through systematic modifications of benzoate scaffolds, where researchers introduced cyclopropyl-containing substituents to modulate biological activity and physicochemical properties. The synthetic approach typically involved multi-step sequences starting from dihydroxybenzoate precursors, leveraging Williamson etherification or reductive amination strategies to install the cyclopropanemethanol moiety [1] [2].
A pivotal milestone was the structural correction of closely related compounds in crystallographic reports. Early literature inadvertently misassigned the regiochemistry of hydroxyl and cyclopropylmethoxy groups in isomeric benzoates, necessitating subsequent corrigenda that highlighted the critical importance of precise structural characterization for this chemical class [4] [5]. This refinement underscored the compound’s role in methodological advancements in structural validation. The synthesis typically yielded target products alongside regioisomeric byproducts (e.g., methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate and methyl 3,4-bis(cyclopropylmethoxy)benzoate), reflecting the challenges in achieving selective etherification of polyhydroxybenzoates [2] [4].
Table 1: Key Identifiers of Methyl 3-(cyclopropyl(hydroxy)methyl)-4-hydroxybenzoate
Identifier Type | Value |
---|---|
CAS Registry Number | 1142226-84-3 |
Molecular Formula | C₁₂H₁₄O₄ |
Molecular Weight | 222.24 g/mol |
IUPAC Name | methyl 3-(cyclopropyl(hydroxy)methyl)-4-hydroxybenzoate |
SMILES | COC(=O)C1=CC=C(O)C(C(C2CC2)O)=C1 |
Table 2: Historical Synthesis Milestones of Related Benzoate Derivatives
Year | Compound | Significance | Reference |
---|---|---|---|
2010 | Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate | First crystallographic confirmation of PDE4 inhibitor intermediate | [1] |
2011 | Methyl 3,4-bis(cyclopropylmethoxy)benzoate | Identification as regiochemical byproduct in synthesis | [2] |
2010 | Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate | Structural correction of positional isomer | [4] [5] |
Molecular Design and Physicochemical Profiling
This compound exemplifies strategic molecular design in medicinal chemistry, integrating three key pharmacophoric elements:
Crystallographic studies of analogs reveal that the cyclopropyl ring adopts a defined spatial orientation relative to the aromatic plane, with characteristic dihedral angles of ≈60.3° between the rings. This configuration influences solid-state packing via O–H···O hydrogen bonds (D⋯A distance: 2.78 Å) that propagate as chains, a feature critical for understanding crystal engineering and solubility profiles [1]. The compound’s logP value (predicted ≈1.8) balances hydrophilic interactions from the hydroxy groups and hydrophobic contributions from the cyclopropyl moiety, making it a valuable scaffold for structure-property relationship (SPR) studies [3] [10].
Role in Targeted Therapeutic Discovery
As an advanced intermediate in PDE4 inhibitor development, this compound enables crucial structure-activity relationship (SAR) explorations. The cyclopropyl-hydroxymethyl group was strategically incorporated to mimic substituents in clinical PDE4 inhibitors while introducing stereochemical diversity. Its synthetic versatility allows further derivatization at three sites:
In cheminformatics applications, the canonical SMILES representation (COC(=O)C1=CC=C(O)C(C(C2CC2)O)=C1) and InChIKey (IHLQHDRYAKIQBH-UHFFFAOYSA-N) enable virtual screening and molecular docking studies. Researchers utilize these identifiers to probe protein-ligand interactions, particularly examining how the hydroxymethylcyclopropyl group occupies hydrophobic enzyme pockets in PDE4 isoforms [3].
Table 3: Structural Parameters from Crystallography of Analogous Compounds
Parameter | Value | Significance |
---|---|---|
Dihedral angle (aryl/cyclopropyl) | 60.3° | Determines spatial exposure of functional groups |
Hydrogen bond (O–H···O) | D⋯A: 2.78 Å, angle: 153° | Stabilizes crystal packing; influences solubility |
Torsion angle (C–O–C–C) | -64.7° to 176.8° | Affects conformational flexibility in solution |
The compound further serves as a model system in methodological developments:
Table 4: Key Compounds in PDE4 Inhibitor Research
Compound Name | Role in Research | Structural Relationship |
---|---|---|
Methyl 3-(cyclopropyl(hydroxy)methyl)-4-hydroxybenzoate | Target compound; SAR exploration scaffold | Central subject of this review |
Roflumilast | Clinical PDE4 inhibitor | Shares cyclopropylmethoxy motif |
Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate | Direct synthetic precursor | Replaces hydroxymethyl with methoxy group |
Future research directions include exploiting its metal-chelating capability for catalyst design and further refinement as a fragment in covalent inhibitor development. The compound exemplifies modern fragment-based drug discovery principles, where small, characterized building blocks serve as modules for constructing complex therapeutic candidates [1] [7] [10].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2